- Preparation of oxindoles and their use as sodium channel blockers for treating hypercholesterolemia, benign prostatic hyperplasia, pruritis and cancer, World Intellectual Property Organization, , ,

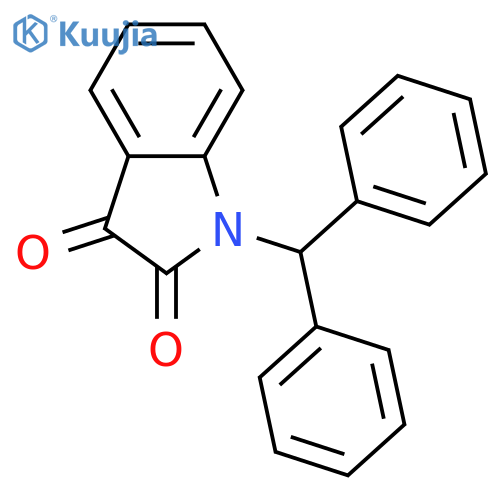

Cas no 94878-41-8 (1-(Diphenylmethyl)-1H-indole-2,3-dione)

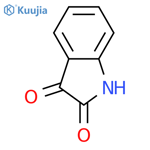

94878-41-8 structure

Nome del prodotto:1-(Diphenylmethyl)-1H-indole-2,3-dione

Numero CAS:94878-41-8

MF:C21H15NO2

MW:313.349305391312

MDL:MFCD00469414

CID:1090428

1-(Diphenylmethyl)-1H-indole-2,3-dione Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Benzhydrylindoline-2,3-dione

- 1-(DIPHENYLMETHYL)-1H-INDOLE-2,3-DIONE

- 1-benzhydrylindole-2,3-dione

- N-benzhydrylisatin

- 1-(Diphenylmethyl)-1H-indole-2,3-dione (ACI)

- Indole-2,3-dione, 1-(diphenylmethyl)- (7CI)

- 1-Benzhydryl-1H-indole-2,3-dione

- N-(Diphenylmethyl)isatin

- 1-(Diphenylmethyl)-1H-indole-2,3-dione

-

- MDL: MFCD00469414

- Inchi: 1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

- Chiave InChI: ZWWDFMHULDPTEF-UHFFFAOYSA-N

- Sorrisi: O=C1C2C(=CC=CC=2)N(C(C2C=CC=CC=2)C2C=CC=CC=2)C1=O

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 24

- Conta legami ruotabili: 3

1-(Diphenylmethyl)-1H-indole-2,3-dione Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B430423-50mg |

1-(Diphenylmethyl)-1H-indole-2,3-dione |

94878-41-8 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB415238-500 mg |

1-(Diphenylmethyl)-1H-indole-2,3-dione; . |

94878-41-8 | 500mg |

€160.00 | 2023-06-16 | ||

| Chemenu | CM148229-5g |

1-(Diphenylmethyl)-1H-indole-2,3-dione |

94878-41-8 | 95% | 5g |

$289 | 2021-08-05 | |

| 1PlusChem | 1P00IJ3F-1g |

1H-Indole-2,3-dione, 1-(diphenylmethyl)- |

94878-41-8 | 95% | 1g |

$318.00 | 2025-03-01 | |

| A2B Chem LLC | AI63755-250mg |

1-Benzhydrylindoline-2,3-dione |

94878-41-8 | 95% | 250mg |

$144.00 | 2024-07-18 | |

| Ambeed | A596746-5g |

1-Benzhydrylindoline-2,3-dione |

94878-41-8 | 95+% | 5g |

$329.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1252391-250mg |

1H-Indole-2,3-dione, 1-(diphenylmethyl)- |

94878-41-8 | 95% | 250mg |

$365 | 2025-02-28 | |

| abcr | AB415238-1 g |

1-(Diphenylmethyl)-1H-indole-2,3-dione; . |

94878-41-8 | 1g |

€182.50 | 2023-06-16 | ||

| eNovation Chemicals LLC | Y1252391-1g |

1H-Indole-2,3-dione, 1-(diphenylmethyl)- |

94878-41-8 | 95% | 1g |

$550 | 2024-06-06 | |

| TRC | B430423-500mg |

1-(Diphenylmethyl)-1H-indole-2,3-dione |

94878-41-8 | 500mg |

$ 160.00 | 2022-06-07 |

1-(Diphenylmethyl)-1H-indole-2,3-dione Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Reagents: Water

1.2 16 h, rt

1.3 Reagents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 80 °C; 3 h, 80 °C

Riferimento

- Asymmetric syntheses of spiro-oxindole compounds that may be useful as therapeutic agents, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Reagents: Water ; rt

1.2 16 h, rt

1.3 Reagents: Water ; rt

Riferimento

- Spiro-oxindole compounds and their preparation, pharmaceutical compositions and use as sodium channel blockers, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Solvents: Water

1.2 16 h, rt

1.3 Solvents: Water

Riferimento

- Preparation of spiro-oxindole compounds as therapeutic agents, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Boron trifluoride etherate Solvents: Ethyl acetate ; 20 h, rt

Riferimento

- Alkylation of isatins with trichloroacetimidates, Organic & Biomolecular Chemistry, 2022, 20(10), 2131-2136

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 4 h, rt

1.3 Reagents: Water ; cooled

1.2 0 °C; 4 h, rt

1.3 Reagents: Water ; cooled

Riferimento

- Preparation of spirocyclic compounds as voltage-gated sodium channel modulators, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C

1.2 rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Zinc Chelation by a Small-Molecule Adjuvant Potentiates Meropenem Activity in Vivo against NDM-1-Producing Klebsiella pneumoniae, ACS Infectious Diseases, 2015, 1(11), 533-543

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Reagents: Water

1.2 16 h, rt

1.3 Reagents: Water

Riferimento

- Preparation of oxindoles for treatment of sodium channel mediated diseases., World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide

Riferimento

- The First Asymmetric Pilot-Scale Synthesis of TV-45070, Organic Process Research & Development, 2017, 21(10), 1616-1624

1-(Diphenylmethyl)-1H-indole-2,3-dione Raw materials

1-(Diphenylmethyl)-1H-indole-2,3-dione Preparation Products

1-(Diphenylmethyl)-1H-indole-2,3-dione Letteratura correlata

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

94878-41-8 (1-(Diphenylmethyl)-1H-indole-2,3-dione) Prodotti correlati

- 574-17-4(1-Acetyl-1H-indole-2,3-dione)

- 4290-94-2(1-ethyl-2,3-dihydro-1H-indole-2,3-dione)

- 78846-77-2(1-Isobutylindoline-2,3-dione)

- 4290-91-9(1-Butyl-2,3-dihydro-1H-indole-2,3-dione)

- 7044-91-9(9,10-Anthracenedicarbaldehyde)

- 1210188-61-6(2-(2-chlorophenyl)-1-(2-phenylmorpholin-4-yl)ethan-1-one)

- 1033820-08-4(6-Bromo-2,3-dichloropyridine)

- 2770557-19-0(Tert-butyl 2-bromo-4-fluorobutanoate)

- 1040723-98-5(Methyl3-Chloro-4-(cyclopropylmethoxy)benzoate)

- 943751-30-2(2-Methylisoindolin-5-amine dihydrochloride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94878-41-8)1-(Diphenylmethyl)-1H-indole-2,3-dione

Purezza:99%

Quantità:5g

Prezzo ($):296.0